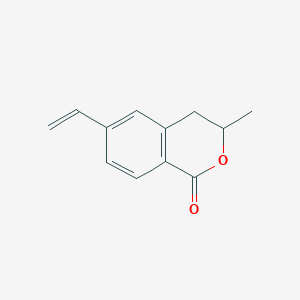
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one
Overview
Description
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is a chemical compound belonging to the isochromen family Isochromens are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-methyl-2-butenal and salicylaldehyde in the presence of a base to form the desired isochromen structure. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-one-4-carboxylic acid.
Reduction: Formation of 3-methyl-3,4-dihydro-1H-isochromen-1-ol.
Substitution: Formation of 6-substituted derivatives with various functional groups.
Scientific Research Applications
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-8-methoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one
- 6,8-dimethoxy-3-methyl-1H-isochromen-1-one
- 3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one
Uniqueness
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one is unique due to its ethenyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen derivatives and contributes to its specific applications and biological activities.
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
6-ethenyl-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-9-4-5-11-10(7-9)6-8(2)14-12(11)13/h3-5,7-8H,1,6H2,2H3 |
InChI Key |
HLKDTWUSXGKVOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)C=C)C(=O)O1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














